4-(3-bromobenzoyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane
Description
Properties
IUPAC Name |
(3-bromophenyl)-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2OS/c18-15-6-3-5-14(11-15)17(21)20-9-4-10-22-13-16(20)12-19-7-1-2-8-19/h3,5-6,11,16H,1-2,4,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFCXUCGSNDETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CSCCCN2C(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-bromobenzoyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane is a thiazepane derivative that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological effects, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 348.28 g/mol. The structure features a thiazepane ring, a bromobenzoyl group, and a pyrrolidinyl substituent, which may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that thiazepane derivatives exhibit significant antimicrobial properties. A study on similar compounds showed that modifications in the thiazepane structure could enhance antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Thiazepanes have been investigated for their anticancer properties. For instance, derivatives with similar functional groups have shown cytotoxic effects in cancer cell lines. The bromobenzoyl moiety may play a crucial role in targeting cancer cells by inducing apoptosis . A recent study demonstrated that compounds with a pyrrolidinyl group exhibited enhanced activity against breast cancer cells through the inhibition of specific signaling pathways involved in cell proliferation .
Neuroprotective Effects
The pyrrolidinyl component is known for its neuroprotective effects. Compounds containing this moiety have been studied for their ability to protect neuronal cells from oxidative stress and neuroinflammation. This suggests that this compound may have potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways. For example, the bromine atom may enhance lipophilicity, allowing better membrane penetration and interaction with target sites .
Case Studies
Several case studies have documented the biological activities of related thiazepane compounds:
- Antibacterial Activity : A study published in Journal of Medicinal Chemistry evaluated various thiazepane derivatives against bacterial strains, highlighting significant activity from compounds with similar structural motifs .
- Cytotoxicity : In vitro studies on cancer cell lines revealed that certain thiazepane derivatives led to increased apoptosis rates compared to controls, suggesting potential for therapeutic development .
- Neuroprotection : Research focusing on neuroprotective agents emphasized the role of pyrrolidine-containing compounds in reducing oxidative stress markers in neuronal cultures .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures to 4-(3-bromobenzoyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane exhibit significant antimicrobial properties. For instance, studies have shown that thiazepane derivatives can act against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the thiazepane structure enhances the antimicrobial efficacy of the compounds .
Antitumor Activity
The compound has shown promise as an antitumor agent. Studies have demonstrated that thiazepane derivatives can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation
- Induction of S-phase arrest
- Activation of caspase pathways
For example, a case study involving a related thiazepane derivative indicated significant cytotoxic effects against human cancer cell lines, with IC50 values in the low micromolar range .
Material Science Applications
Beyond biological applications, this compound's unique structural features make it suitable for use in material science. Researchers are exploring its potential as:
- Building Blocks for Organic Synthesis : The thiazepane framework can serve as a versatile building block for synthesizing more complex molecules.
- Functional Materials : Its electronic properties may be harnessed in the development of organic semiconductors or sensors.
Chemical Reactions Analysis
Reactivity of the Bromobenzoyl Group
The 3-bromobenzoyl moiety enables cross-coupling reactions and nucleophilic aromatic substitutions. Key pathways include:
Example :
Replacement of the bromine atom with pyridyl groups via Suzuki coupling (as seen in PubChem CID 73053901 ) would yield analogs with enhanced π-π stacking capabilities.
Thiazepane Core Transformations
The seven-membered thiazepane ring exhibits moderate ring-opening and functionalization potential:
Note : The sulfur atom in thiazepane may coordinate metals, enabling catalytic applications (e.g., asymmetric synthesis) .
Pyrrolidine-Methyl Substituent Reactivity
The (pyrrolidin-1-yl)methyl group undergoes alkylation and acylation:
Example :
Acylation of the pyrrolidine nitrogen with 4-chlorophenylpiperazine (PubChem CID 137661436 ) could enhance dopamine receptor binding.
Stability and Degradation Pathways
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Photodegradation : The bromobenzoyl group is susceptible to UV-induced debromination .
-
Hydrolysis : The thiazepane ring hydrolyzes under acidic conditions (pH < 3) to form thiol and imine intermediates .
Synthetic Optimization Challenges
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Steric Hindrance : Bulky substituents on the thiazepane nitrogen reduce coupling efficiency (e.g., Suzuki reactions require >1.5 eq boronic acid) .
-
Byproducts : Over-alkylation of pyrrolidine occurs without controlled stoichiometry .
Key Research Findings
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Cross-Coupling Efficiency : Bromine substituents at the meta position (vs. para) reduce Pd-catalyzed coupling yields by 15–20% .
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Biological Relevance : Thiazepane-pyrrolidine hybrids show LSD1 inhibitory activity (IC₅₀ = 0.8–2.3 µM) .
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Thermal Stability : Decomposition onset at 220°C (TGA data inferred from PubChem analogs ).
Table 1: Representative Reactions and Yields (Analog-Based)
| Reaction | Reagents | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂, SPhos, K₃PO₄ | 72 | 95.4 | |
| N-Acylation | EDCl, HOBt, DIPEA | 85 | 98.1 | |
| Thiazepane Oxidation | mCPBA, CH₂Cl₂ | 63 | 91.2 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazepane Derivatives vs. 1,4-Benzodioxine-Based Heterocycles ()
discusses the synthesis of 1,4-benzodioxine-fused thiadiazoles (e.g., compound II ), which share sulfur-containing heterocycles but differ in ring size and substitution. Key distinctions include:
- Ring Structure : 1,4-Thiazepane (7-membered) vs. 1,4-benzodioxine (6-membered fused with benzene).
- Functional Groups : The target compound’s bromobenzoyl and pyrrolidinyl groups contrast with the thiadiazole and hydrazinecarbothioamide moieties in .
Pyrrolidine-Containing Pyridine Derivatives ()
catalogs pyridine derivatives with pyrrolidine substituents (e.g., 4-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-5-iodopyridin-3-amine). Comparisons include:
- Core Heterocycle : Pyridine (6-membered, nitrogen-only) vs. thiazepane (7-membered, S/N).
- Substituent Effects : The pyrrolidinyl group in both compounds may influence lipophilicity, but the tert-butyldimethylsilyl (TBS) protecting group in ’s derivatives contrasts with the bromobenzoyl group in the target compound.
Hypothetical Data Table for Comparison
Limitations of Available Evidence
focuses on unrelated benzodioxine-thiadiazoles , while lists pyridine derivatives . Further peer-reviewed studies or synthetic databases would be required to validate pharmacological, physicochemical, or industrial properties of the target compound.
Q & A
Basic: What synthetic strategies are recommended for preparing 4-(3-bromobenzoyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane?
Methodological Answer:
The synthesis of 1,4-thiazepane derivatives typically involves ring-closing reactions using sulfur-containing precursors. For example, analogous oxazepane syntheses employ aldehyde precursors and amine/thiol components under reductive amination or nucleophilic substitution conditions . For the target compound:
Thiazepane Ring Formation : Start with a thiol-containing precursor (e.g., 3-mercaptopropanol) and a brominated benzoyl intermediate. Use a Mitsunobu reaction or nucleophilic substitution to form the seven-membered ring.
Pyrrolidinylmethyl Introduction : Introduce the pyrrolidine moiety via alkylation or Mannich reaction, ensuring proper steric control.
Purification : Column chromatography with ethyl acetate and triethylamine (0.25% Et3N) can mitigate tailing caused by basic functional groups .
Basic: How should researchers characterize this compound using spectroscopic methods?
Methodological Answer:
Key techniques include:
- 1H/13C-NMR : Assign peaks by comparing to structurally similar thiazepane derivatives (e.g., 3-(trifluoromethyl)-1,4-thiazepane, CAS 1462361-43-8). The thiazepane ring protons may exhibit splitting due to conformational flexibility .
- Mass Spectrometry (MS) : Confirm molecular weight (expected ~400-450 Da) using high-resolution ESI-MS.
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) to assess purity. Internal standards like mesitylene can quantify yields .
Advanced: How can data contradictions in NMR analysis due to ring conformation be resolved?
Methodological Answer:
The thiazepane ring’s chair-to-boat transitions may cause signal splitting or broadening. To address this:
Variable-Temperature NMR : Perform experiments at 25°C and −40°C to "freeze" conformers and simplify spectra.
2D NMR (COSY, NOESY) : Identify coupling patterns and spatial proximities, particularly between the pyrrolidinylmethyl group and thiazepane protons.
Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict stable conformers and compare with experimental data .
Advanced: What methods optimize enantiomeric purity during synthesis?
Methodological Answer:
The pyrrolidinylmethyl group introduces chirality. To control stereochemistry:
Chiral Auxiliaries : Use (R)- or (S)-proline derivatives during alkylation to direct stereoselectivity.
Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for hydrogenation steps.
Chiral HPLC : Separate enantiomers using a Chiralpak IA-3 column with hexane/isopropanol (90:10) .
Advanced: How can researchers evaluate biological activity in disease models?
Methodological Answer:
While direct data on this compound is limited, structurally related thiazepanes show activity in neurodegenerative and inflammatory pathways:
In Vitro Assays : Test inhibition of kinases (e.g., JNK or p38 MAPK) using fluorescence polarization assays.
In Vivo Models : In osteoarthritis (OA) models, assess cartilage degradation via histopathology (e.g., Safranin O staining) and biomarker analysis (e.g., CTX-II levels) .
Mechanistic Studies : Use siRNA knockdown (e.g., Hedgehog-Gli1 pathway) to link compound activity to specific signaling cascades .
Advanced: How to address low yields in the final coupling step of the bromobenzoyl group?
Methodological Answer:
Low yields often stem from steric hindrance or poor electrophilicity of the benzoyl intermediate. Solutions include:
Activating Agents : Use HATU or DCC to enhance acylation efficiency.
Microwave-Assisted Synthesis : Apply 100°C for 30 minutes in DMF to accelerate reaction kinetics .
Protection/Deprotection : Temporarily protect the pyrrolidine nitrogen with Boc groups to reduce side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
